molecular formula C17H18F3N5O2 B15581637 Lrrk2-IN-14

Lrrk2-IN-14

货号: B15581637
分子量: 381.35 g/mol
InChI 键: BAZMNABWFUQBCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lrrk2-IN-14 is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H18F3N5O2

分子量

381.35 g/mol

IUPAC 名称

17-methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one

InChI

InChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24)

InChI 键

BAZMNABWFUQBCZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Lrrk2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application in LRRK2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target. Lrrk2-IN-1 was one of the first small molecules identified to selectively inhibit LRRK2, rendering it an invaluable tool for dissecting the kinase's role in cellular pathways and disease pathogenesis. This document details the discovery, synthesis, and characterization of Lrrk2-IN-1, and provides comprehensive protocols for its use in biochemical and cellular assays.

Discovery and Selectivity

Lrrk2-IN-1 was identified through a novel, compound-centric screening strategy. A library of 300 compounds designed to target the ATP-binding site of kinases was screened against a panel of 442 diverse kinases using an in vitro ATP-site competition binding assay. This high-throughput approach led to the identification of a series of 2-amino-5,11-dimethyl-5H-benzo[e]pyrimido-[5,4-b]diazepin-6(11H)-one analogs as potent LRRK2 inhibitors. Subsequent medicinal chemistry efforts, involving the synthesis and evaluation of approximately 50 analogs, resulted in the development of Lrrk2-IN-1.

The selectivity of Lrrk2-IN-1 has been extensively profiled using multiple independent methods, including kinase-binding assays (KINOMEscan™), radioactive enzymatic assays, and activity-based proteomics (KiNativ™), against a combined total of over 470 kinases. This comprehensive analysis revealed a high degree of selectivity for LRRK2.

Quantitative Data: Potency and Selectivity of Lrrk2-IN-1
Target KinaseIC50 (nM)Assay ConditionsReference
LRRK2 (Wild-Type)130.1 mM ATP
LRRK2 (G2019S mutant)60.1 mM ATP
LRRK2 (A2016T mutant)>24000.1 mM ATP
DCLK245Biochemical Assay
MAPK7160 (EC50)KiNativ™ Assay
AURKB>1000Biochemical Assay
CHEK2>1000Biochemical Assay
MKNK2>1000Biochemical Assay
MYLK>1000Biochemical Assay
NUAK1>1000Biochemical Assay
PLK1>1000Biochemical Assay

Table 1: In Vitro Potency and Selectivity of Lrrk2-IN-1.

Synthesis of Lrrk2-IN-1

While a detailed, step-by-step synthesis protocol from commercial starting materials is not fully available in the public domain, the general approach involves the construction of the tricyclic benzo[e]pyrimido-[5,4-b]diazepine core, followed by functionalization. For radiolabeling purposes, [³H]Lrrk2-IN-1 has been prepared via a tritium/hydrogen (T/H) exchange reaction using an organoiridium catalyst (Crabtree's catalyst) in dichloromethane (B109758) (DCM), followed by purification using reversed-phase HPLC.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol describes a radiometric assay to determine the direct inhibitory effect of Lrrk2-IN-1 on LRRK2 kinase activity using a peptide substrate and [γ-³²P]ATP.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • LRRKtide or Myelin Basic Protein (MBP) as substrate

  • Lrrk2-IN-1

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP

  • ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Acetone (B3395972)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Lrrk2-IN-1 in DMSO.

  • In a reaction tube, combine the LRRK2 enzyme, substrate (LRRKtide or MBP), and kinase assay buffer.

  • Add the diluted Lrrk2-IN-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically around 100 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the papers.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each Lrrk2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol details a Western blot-based method to assess the cellular potency of Lrrk2-IN-1 by measuring the dephosphorylation of LRRK2 at key serine residues (Ser910 and Ser935).

Materials:

  • HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

  • Cell culture medium and reagents

  • Lrrk2-IN-1

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate HEK293 cells expressing LRRK2 in multi-well plates and allow them to adhere.

  • Treat the cells with increasing concentrations of Lrrk2-IN-1 (or DMSO as a vehicle control) for a specified duration (e.g., 90 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysates by centrifugation at 4°C.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and acquire the signal using an imaging system.

  • Quantify the band intensities for phosphorylated LRRK2 and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal and the loading control.

  • Determine the concentration of Lrrk2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation (EC50).

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) GTP-Bound LRRK2_Inactive->LRRK2_Active GTP Binding Dimerization Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Kinase Activity Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_Active Phospho_Rab Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Protein_Synthesis Protein Synthesis Phospho_Rab->Protein_Synthesis

Caption: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.

Lrrk2-IN-14: A Technical Guide to its Cellular Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD, and these mutations often lead to an increase in the kinase activity of the LRRK2 protein. This has spurred the development of potent and selective LRRK2 inhibitors to probe its biological functions and as potential therapeutic agents. Lrrk2-IN-14 is a recently developed, orally active macrocyclic inhibitor of LRRK2 that demonstrates potent cellular activity and the ability to cross the blood-brain barrier. This technical guide provides an in-depth overview of the cellular targets and signaling pathways of this compound, based on available preclinical data.

Core Cellular Target: LRRK2 Kinase

The primary cellular target of this compound is the serine/threonine kinase activity of LRRK2. Pathogenic mutations, such as the common G2019S substitution, enhance this kinase activity, leading to downstream cellular dysfunction. This compound effectively suppresses this activity.

Quantitative Data: Potency and Efficacy

This compound exhibits high potency in cellular assays, effectively inhibiting the kinase activity of the pathogenic G2019S mutant of LRRK2.

Parameter Value Assay System Reference
Cellular IC50 (LRRK2 G2019S) 6.3 nMCellular activity assay[1]
hERG Inhibition (IC50) 22 µMN/A[1]
In Vivo LRRK2 Phosphorylation Inhibition Reduced to 34% of controlICR mice brain tissue (30 mg/kg, p.o.)[1]

Key Signaling Pathways Modulated by this compound

The inhibition of LRRK2 kinase activity by this compound has significant downstream effects on several key cellular signaling pathways implicated in Parkinson's disease pathogenesis.

LRRK2 Autophosphorylation and 14-3-3 Protein Interaction

LRRK2 undergoes autophosphorylation at several serine residues, including Ser910 and Ser935. These phosphorylation events are crucial for the interaction of LRRK2 with 14-3-3 proteins, which act as scaffolding proteins that regulate LRRK2's subcellular localization and activity.[2][3] Inhibition of LRRK2 kinase activity by small molecules is known to decrease the phosphorylation of these sites, leading to the dissociation of 14-3-3 proteins and a change in the cellular distribution of LRRK2.[2] While specific data for this compound's effect on Ser910/Ser935 phosphorylation is not yet detailed in publicly available literature, it is the established mechanism of action for potent LRRK2 kinase inhibitors.

LRRK2_14_3_3_Pathway LRRK2_active Active LRRK2 (Phosphorylated) LRRK2_inactive Inactive LRRK2 (Dephosphorylated) LRRK2_active->LRRK2_inactive Dephosphorylation Protein_14_3_3 14-3-3 Protein LRRK2_active->Protein_14_3_3 Binding LRRK2_inactive->LRRK2_active Autophosphorylation (e.g., at S910/S935) Cytoplasmic_sequestration Cytoplasmic Sequestration (Filamentous Structures) LRRK2_inactive->Cytoplasmic_sequestration Altered Localization Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2_active Inhibition Cellular_function Normal Cellular Function Protein_14_3_3->Cellular_function Regulates Localization & Function

Figure 1: this compound inhibits LRRK2 autophosphorylation, disrupting 14-3-3 binding.

Rab GTPase Phosphorylation and Vesicular Trafficking

A crucial set of downstream targets of LRRK2 are Rab GTPases, which are master regulators of vesicular trafficking. LRRK2 has been shown to phosphorylate a subset of Rab proteins, including Rab8, Rab10, and Rab12, on a conserved threonine residue within their switch II domain.[4][5][6] This phosphorylation impairs the ability of Rab proteins to interact with their downstream effectors, thereby disrupting processes such as endocytosis, exocytosis, and autophagy. The pathogenic G2019S mutation in LRRK2 enhances the phosphorylation of these Rab substrates.[6] Potent LRRK2 inhibitors have been demonstrated to reduce the levels of phosphorylated Rab proteins in a dose-dependent manner.[6] While direct evidence for this compound's effect on specific Rab protein phosphorylation is pending detailed publication, its potent inhibition of LRRK2 kinase activity strongly suggests it will effectively reduce the phosphorylation of these key substrates.

LRRK2_Rab_Pathway cluster_LRRK2 LRRK2 Kinase cluster_Rab Rab GTPase Cycle LRRK2 LRRK2 Rab_GTP Rab-GTP (Active) LRRK2->Rab_GTP Phosphorylates Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2 Inhibits Rab_GDP Rab-GDP (Inactive) Rab_GTP->Rab_GDP GTP Hydrolysis pRab Phospho-Rab Effector_proteins Effector Proteins Rab_GTP->Effector_proteins Binding Rab_GDP->Rab_GTP GEF Dysfunction Cellular Dysfunction pRab->Dysfunction Impaired Effector Binding Vesicular_trafficking Vesicular Trafficking (Endocytosis, Autophagy) Effector_proteins->Vesicular_trafficking Regulates

Figure 2: this compound prevents LRRK2-mediated phosphorylation of Rab GTPases.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature. Below are generalized methodologies for key assays used to evaluate LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to inhibit the phosphorylation of a model substrate by recombinant LRRK2 protein.

1. Reagents and Materials:

  • Recombinant LRRK2 protein (e.g., GST-tagged fragment, residues 970-2527)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Model substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide)

  • [γ-32P]ATP

  • This compound or other test compounds

  • SDS-PAGE gels and Western blotting apparatus

  • Phosphorimager

2. Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2, the model substrate, and the kinase assay buffer.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Expose the membrane to a phosphor screen and quantify the amount of phosphorylated substrate using a phosphorimager.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit LRRK2-mediated phosphorylation in a cellular context.

1. Reagents and Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing wild-type or mutant LRRK2)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against a phosphorylated LRRK2 substrate (e.g., anti-phospho-Rab10) or a LRRK2 autophosphorylation site.

    • Primary antibody against total LRRK2 or the total substrate protein (for normalization).

    • Appropriate secondary antibodies.

  • Western blotting apparatus and reagents.

2. Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis using antibodies against the phosphorylated target and the total protein.

  • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

  • Determine the cellular IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay recombinant_lrrk2 Recombinant LRRK2 incubation Incubation recombinant_lrrk2->incubation substrate Substrate (e.g., MBP) substrate->incubation lrrk2_in_14_invitro This compound lrrk2_in_14_invitro->incubation atp [γ-32P]ATP atp->incubation sds_page SDS-PAGE & Autoradiography incubation->sds_page ic50_invitro Biochemical IC50 sds_page->ic50_invitro cells Cells expressing LRRK2 cell_treatment Cell Treatment cells->cell_treatment lrrk2_in_14_cellular This compound lrrk2_in_14_cellular->cell_treatment lysis Cell Lysis cell_treatment->lysis western_blot Western Blot (p-Rab10 / Total Rab10) lysis->western_blot ic50_cellular Cellular IC50 western_blot->ic50_cellular

Figure 3: General experimental workflow for characterizing LRRK2 inhibitors.

Conclusion

This compound is a potent and orally active inhibitor of LRRK2 kinase activity with promising preclinical characteristics for the study of Parkinson's disease. Its primary mechanism of action is the direct inhibition of the LRRK2 kinase, which in turn modulates key downstream signaling pathways, including LRRK2 autophosphorylation, its interaction with 14-3-3 proteins, and the phosphorylation of Rab GTPases. These actions are expected to restore normal vesicular trafficking and other cellular processes that are disrupted by pathogenic LRRK2 mutations. Further detailed studies on the comprehensive kinase selectivity profile and the specific effects on a broader range of cellular substrates will be crucial in fully elucidating the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and drug developers working on LRRK2-targeted therapies for Parkinson's disease.

References

Lrrk2-IN-14 in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). Genetic studies have identified mutations in the LRRK2 gene as the most common cause of familial PD and also a significant risk factor for sporadic cases of the disease. Many of these pathogenic mutations, most notably the G2019S substitution, result in a toxic gain-of-function by increasing the kinase activity of the LRRK2 protein. This has spurred the development of potent and selective LRRK2 kinase inhibitors. Lrrk2-IN-14 is one such inhibitor, an orally active compound with the ability to cross the blood-brain barrier, making it a valuable tool for investigating the consequences of LRRK2 inhibition in preclinical models of Parkinson's disease. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

LRRK2 Signaling and Pathogenic Mechanism

LRRK2 is a large, multi-domain protein that includes both a serine/threonine kinase domain and a GTPase domain, suggesting its involvement in complex cellular signaling pathways. Its functions have been linked to a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A critical aspect of LRRK2 signaling is its phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.

Pathogenic mutations, such as G2019S, R1441C/G, and Y1699C, enhance LRRK2's kinase activity. This hyper-activation is believed to disrupt the normal cellular functions regulated by LRRK2, leading to the neurodegeneration characteristic of Parkinson's disease. The central hypothesis is that inhibiting this aberrant kinase activity can be a neuroprotective strategy.

// Edges "Rab29" -> LRRK2_active [label="Activates", color="#34A853", fontcolor="#202124"]; "PKA" -> LRRK2_inactive [label="Promotes\nInactivation", color="#EA4335", fontcolor="#202124"]; LRRK2_inactive -> "14-3-3" [label="Binds to", style=dashed, color="#5F6368", fontcolor="#202124"]; "14-3-3" -> LRRK2_inactive [label="Stabilizes\nInactive State", color="#EA4335", fontcolor="#202124"]; G2019S -> LRRK2_active [label="Shifts Equilibrium\nto Active State", color="#EA4335", fontcolor="#202124"]; LRRK2_active -> Rab_GTPases [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; Rab_GTPases -> pRab_GTPases [style=invis]; pRab_GTPases -> Vesicular_Trafficking [label="Alters", color="#5F6368", fontcolor="#202124"]; pRab_GTPases -> Autophagy [label="Alters", color="#5F6368", fontcolor="#202124"]; {Vesicular_Trafficking, Autophagy} -> Neurodegeneration [label="Contributes to", color="#EA4335", fontcolor="#202124"];

// Invisible edges for alignment LRRK2_inactive -> LRRK2_active [style=invis]; } end_dot Caption: Simplified LRRK2 signaling pathway.

This compound: A Potent LRRK2 Kinase Inhibitor

This compound is a macrocyclic compound designed for potent and selective inhibition of LRRK2 kinase activity. Its key features include oral activity and permeability across the blood-brain barrier, which are essential for an agent intended to target neurological diseases.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of LRRK2. This action prevents the phosphorylation of LRRK2 substrates, thereby blocking the downstream signaling cascade that is exacerbated by pathogenic mutations. The efficacy of inhibition can be quantified by measuring the phosphorylation status of LRRK2 itself (autophosphorylation at Ser1292) or its substrates, such as Rab10 at Thr73.

// Relationships ATP -> LRRK2_Kinase [label="Binds to\nATP Pocket", color="#5F6368", fontcolor="#202124"]; Substrate -> LRRK2_Kinase [label="Binds to", color="#5F6368", fontcolor="#202124"]; LRRK2_Kinase -> Phosphorylation [label="Catalyzes", color="#4285F4", fontcolor="#202124"]; Lrrk2_IN_14 -> LRRK2_Kinase [label="Competitively\nInhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } end_dot Caption: Mechanism of action for this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound from preclinical evaluations.

Table 1: In Vitro Inhibitory Activity

Target Assay Type IC50 (nM) Reference
LRRK2 (G2019S) Cellular Activity 6.3

| hERG | Electrophysiology | 22,000 | |

Table 2: In Vivo Pharmacokinetics in ICR Mice

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) t1/2 (h) AUC0-INF (ng·h/mL) F (%) Reference
i.v. 5 N/A N/A 0.905 5181 N/A
p.o. 5 2803 0.083 0.709 3672 70.9

| Brain (p.o.) | 5 | 837 | 0.292 | 0.648 | 1233 | N/A | |

Table 3: In Vivo Pharmacodynamic Effect in ICR Mice

Animal Model Dose (mg/kg) Administration Effect Reference

| ICR Mice | 30 | p.o. (single dose) | Reduced phosphorylated LRRK2 levels to 34% in the brain | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for evaluating LRRK2 inhibitors like this compound.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, to measure the in vitro potency of an inhibitor.

Objective: To determine the IC50 value of this compound against recombinant LRRK2.

Materials:

  • Recombinant LRRK2 enzyme (e.g., G2019S mutant)

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of this compound dilution or vehicle.

    • 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • 2 µL of a mixture containing the LRRKtide substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation of a downstream target.

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of Rab10 phosphorylation.

Materials:

  • Cell line expressing LRRK2 (e.g., A549 cells or mouse embryonic fibroblasts from a G2019S knock-in model)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Primary antibodies: anti-pRab10 (T73), anti-total Rab10, anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membranes, and Western blotting equipment

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and apply ECL substrate.

  • Image Acquisition and Analysis:

    • Visualize

Lrrk2-IN-14: A Technical Guide to its Effects on Rab Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. A key cellular function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations in LRRK2 often lead to its hyperactivation, resulting in aberrant Rab phosphorylation and subsequent disruption of cellular homeostasis. Consequently, LRRK2 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is of significant interest. This technical guide provides an in-depth analysis of Lrrk2-IN-14, a tool compound used to investigate the role of LRRK2 kinase activity in cellular processes. We will delve into its effects on Rab protein phosphorylation, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its use in research settings.

The LRRK2-Rab Signaling Axis

LRRK2 is a large, multi-domain protein that functions as a serine/threonine kinase. A crucial downstream signaling event mediated by LRRK2 is the direct phosphorylation of several Rab GTPases within their Switch II domain. This post-translational modification has profound effects on Rab protein function, altering their interactions with effector proteins and regulatory molecules.

Several Rab proteins have been identified as bona fide substrates of LRRK2, with Rab8, Rab10, and Rab12 being among the most extensively studied.[1][2] Phosphorylation of these Rabs by LRRK2 has been linked to various cellular processes, including endolysosomal trafficking, ciliogenesis, and immune responses.[2][3][4] In the context of Parkinson's disease, the hyperphosphorylation of Rab proteins due to pathogenic LRRK2 mutations is thought to contribute to neuronal dysfunction and degeneration.

dot```dot graph LRRK2_Rab_Signaling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

LRRK2 [label="LRRK2 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rab_GTP [label="Rab Protein (GTP-bound)", fillcolor="#FBBC05", fontcolor="#202124"]; pRab_GTP [label="Phosphorylated Rab Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Processes [label="Vesicular Trafficking,\nCiliogenesis,\nAutophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lrrk2_IN_14 [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

LRRK2 -> pRab_GTP [label="Phosphorylation"]; Rab_GTP -> LRRK2; pRab_GTP -> Downstream_Effectors [label="Altered Binding"]; Downstream_Effectors -> Cellular_Processes [label="Modulation"]; Lrrk2_IN_14 -> LRRK2 [label="Inhibition", arrowhead="tee"]; }

Figure 2: Western blot workflow for pRab10 analysis.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rab10 (Thr73)

    • Mouse anti-total Rab10

    • Mouse or rabbit anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • A positive control using a known LRRK2 inhibitor (e.g., MLi-2 at 100 nM for 1 hour) is recommended to validate the assay. [5] 5. Aspirate the old medium and add the medium containing this compound or controls to the cells.

    • Incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture vessels on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-30 minutes with occasional vortexing. [5] 5. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against pRab10, total Rab10, and a loading control.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pRab10, total Rab10, and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the pRab10 signal to the total Rab10 signal for each sample.

    • Further normalize this ratio to the loading control to account for any loading inaccuracies.

    • Plot the normalized pRab10 levels against the concentration of this compound to determine the dose-dependent inhibition.

Phos-tag™ SDS-PAGE for Rab Phosphorylation Analysis

Phos-tag™ is a functional molecule that specifically binds to phosphorylated ions, allowing for the separation of phosphorylated and non-phosphorylated proteins on an SDS-PAGE gel based on their phosphorylation status. This method provides a powerful tool to analyze LRRK2-mediated Rab phosphorylation.

Materials:

  • Phos-tag™ Acrylamide (B121943) solution

  • Standard SDS-PAGE reagents

  • Cell lysates prepared as described in the Western blotting protocol

  • Antibodies against the specific Rab protein of interest (e.g., Rab8, Rab12)

Procedure:

  • Gel Preparation: Prepare SDS-PAGE gels containing Phos-tag™ acrylamide according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized depending on the specific Rab protein and its phosphorylation stoichiometry.

  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates and quantify protein concentration as described previously.

    • Mix the lysates with Laemmli sample buffer.

    • Load equal amounts of protein onto the Phos-tag™ SDS-PAGE gel.

    • Run the gel at a constant voltage. The phosphorylated form of the Rab protein will migrate slower than the non-phosphorylated form.

  • Transfer and Immunoblotting:

    • Before transferring, wash the gel with transfer buffer containing EDTA to remove zinc ions from the Phos-tag™, which can interfere with the transfer process.

    • Transfer the proteins to a membrane and perform immunoblotting as described in the Western blotting protocol, using an antibody that recognizes the total Rab protein.

  • Data Analysis: The gel will show two distinct bands for the Rab protein of interest: a lower band representing the non-phosphorylated form and an upper, shifted band representing the phosphorylated form. The ratio of the intensity of the upper band to the total (upper + lower) band intensity reflects the stoichiometry of phosphorylation.

Multiplexed Targeted Mass Spectrometry for Rab Phosphorylation

For a highly quantitative and comprehensive analysis of the phosphorylation of multiple Rab proteins simultaneously, a multiplexed targeted mass spectrometry (MS) assay is the gold standard.

dot

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment (Optional) cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Reduction_Alkylation Reduction & Alkylation Protein_Quant->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Enrichment IMAC or TiO2 Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Direct Analysis Enrichment->LC_MSMS Peptide_ID Peptide Identification LC_MSMS->Peptide_ID Quantification Label-free or Labeled Quantification Peptide_ID->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 3: Mass spectrometry workflow for pRab analysis.

This advanced technique allows for the precise quantification of the stoichiometry of phosphorylation of multiple Rab substrates in response to this compound treatment. A detailed protocol for a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs has been previously described and can be adapted for use with this compound.

Brief Overview of the Method:

  • Sample Preparation: Cells are treated with this compound and lysed. Proteins are extracted, reduced, alkylated, and digested into peptides using trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended): To increase the sensitivity of detection for low-abundance phosphopeptides, an enrichment step using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be performed.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is programmed to specifically look for and fragment the peptides corresponding to the phosphorylated and non-phosphorylated forms of the target Rab proteins.

  • Data Analysis: The resulting data is analyzed to identify and quantify the abundance of the phosphorylated and non-phosphorylated peptides. This allows for the calculation of the precise phosphorylation stoichiometry for each Rab protein.

Conclusion

This compound serves as a valuable chemical probe to investigate the intricate role of LRRK2 kinase activity in regulating Rab protein phosphorylation and its downstream cellular consequences. The experimental protocols detailed in this guide provide robust methods for researchers to quantitatively assess the impact of this inhibitor on the LRRK2-Rab signaling axis. By employing these techniques, the scientific community can further elucidate the molecular mechanisms underlying LRRK2-mediated pathophysiology and accelerate the development of novel therapeutic strategies for Parkinson's disease and other LRRK2-associated disorders.

References

Methodological & Application

Application Notes and Protocols for Lrrk2-IN-14 Oral Gavage Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in various cellular processes, and its aberrant activity is strongly associated with the pathogenesis of Parkinson's disease. Lrrk2-IN-14 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of LRRK2, making it a valuable tool for in vivo studies aimed at understanding LRRK2 function and evaluating its therapeutic potential. Proper formulation of this compound for oral administration is critical for achieving consistent and reliable experimental outcomes. These application notes provide a detailed protocol for the preparation of this compound for oral gavage in preclinical research models.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for experimental design.

ParameterValueReference
Molecular Formula C₁₇H₁₈F₃N₅O₂MedChemExpress
Molecular Weight 381.35 g/mol MedChemExpress
In Vivo Oral Dose (Mice) 30 mg/kg (single dose)
Cellular Activity (IC₅₀ for LRRK2 G2019S) 6.3 nMMedChemExpress
hERG IC₅₀ 22 µMMedChemExpress

Experimental Protocols

Recommended Protocol: Captisol-Based Formulation

This protocol is recommended for achieving a stable and bioavailable solution of this compound for oral gavage. Captisol®, a modified β-cyclodextrin, is a solubilizing agent demonstrated to be effective for administering hydrophobic compounds.

Materials:

  • This compound powder

  • Captisol® (sulfobutylether-β-cyclodextrin)

  • Sterile, purified water (e.g., water for injection or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile magnetic stir bar and stir plate

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Analytical balance

  • pH meter (optional)

Procedure:

  • Prepare the 45% (w/v) Captisol® Vehicle:

    • Weigh the required amount of Captisol® powder. For example, to prepare 10 mL of vehicle, weigh 4.5 g of Captisol®.

    • Transfer the Captisol® to a sterile conical tube.

    • Add approximately 70-80% of the final volume of sterile water (e.g., 7-8 mL for a 10 mL final volume).

    • Add a sterile magnetic stir bar and place the tube on a stir plate at room temperature. Stir until the Captisol® is completely dissolved. The solution should be clear and colorless.

    • Once dissolved, bring the solution to the final desired volume with sterile water.

    • The pH of the final solution can be checked and adjusted to a neutral range (pH 6.0-8.0) if necessary, although this is typically not required for Captisol® solutions.

  • Prepare the this compound Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose, the number of animals, and their average weight. For example, for a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.75 mg of this compound per mouse.

    • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

    • Add the prepared 45% (w/v) Captisol® vehicle to the this compound powder to achieve the final desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

    • For complete dissolution, sonicate the suspension in a bath sonicator for 10-15 minutes, or until the solution becomes clear. Gentle warming (to no more than 40°C) may also aid in dissolution but should be used with caution to avoid compound degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Prepare the dosing solution fresh on the day of the experiment.

Animal Dosing:

  • Acclimatize animals to the handling and gavage procedure for several days before the experiment to minimize stress.

  • Weigh each animal on the day of dosing to ensure accurate dose administration.

  • Administer the this compound solution or vehicle control via oral gavage using an appropriate gauge gavage needle (e.g., 20-22 gauge for mice). The typical administration volume is 5-10 mL/kg of body weight.

Alternative Formulation Strategies

For instances where Captisol® is not available, or if formulation challenges arise, the following alternative vehicles can be considered for hydrophobic compounds. Optimization and validation for this compound are required.

Vehicle CompositionPreparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline A common co-solvent system for poorly soluble compounds. Dissolve the compound first in DMSO, then add the other components sequentially with mixing.
0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween-80 Forms a suspension. The compound should be finely ground and then suspended in the vehicle with vigorous vortexing and/or sonication.
Corn Oil Suitable for highly lipophilic compounds. The compound can be directly dissolved or suspended in the oil. Gentle heating and sonication may be required.

Visualizations

LRRK2 Signaling Pathway

Application Notes and Protocols: Lrrk2-IN-14 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a crucial therapeutic target in the study of Parkinson's disease and other neurodegenerative disorders.[1][2] Lrrk2-IN-14 is a potent and selective inhibitor of LRRK2, demonstrating promise in preclinical studies.[3] A critical aspect of its therapeutic potential is its ability to cross cellular membranes and the blood-brain barrier to reach its intracellular target.[3] This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. These assays are fundamental in early drug discovery for predicting in vivo absorption and brain penetration.[4][5]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, complex protein with both kinase and GTPase activity, implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][6] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, often leading to increased kinase activity.[7][8] this compound acts as a kinase inhibitor, blocking the phosphorylation of LRRK2 substrates, such as Rab GTPases, thereby aiming to normalize cellular functions disrupted by pathogenic LRRK2 activity.[9][10]

LRRK2_Signaling_Pathway cluster_extracellular cluster_cellular Cytosol Signal Upstream Signal (e.g., Stress) LRRK2 LRRK2 Signal->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates This compound This compound This compound->LRRK2 Inhibits pRab_GTPases Phosphorylated Rab GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicle_Trafficking->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific permeability data for this compound is not publicly available, the following table presents pharmacokinetic parameters of this compound in ICR mice, which indicate its ability to be orally absorbed and penetrate the brain.[3]

ParameterIntravenous (5 mg/kg)Oral (5 mg/kg)Oral (5 mg/kg) - Brain
Cmax (ng/mL) /2803837
Tmax (h) /0.0830.292
t1/2 (h) 0.9050.7090.648
AUC0-last (ng·h/mL) 512236571230
Bioavailability (F %) /70.9/

Data sourced from MedChemExpress, citing Kim K, et al. J Med Chem. 2024.[3]

Experimental Protocols

Two primary assays are recommended for evaluating the permeability of this compound: the PAMPA for passive diffusion and the Caco-2 assay for a more comprehensive assessment including active transport.[4][11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive membrane permeability.[4][12] It is an excellent first-tier screen for membrane-crossing potential.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • This compound

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Prepare Solutions:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare the working donor solution by diluting the stock solution in PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

  • Coat the Filter Plate:

    • Pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter (donor) plate.

    • Allow the solvent to evaporate completely, leaving a lipid layer.

  • Set up the Assay:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 200 µL of the this compound working solution to each well of the coated filter plate.

  • Incubation:

    • Carefully place the filter plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [Drug]_A / [Drug]_eq) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [Drug]_A = Drug concentration in the acceptor well

      • [Drug]_eq = Equilibrium drug concentration

Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard for predicting human intestinal absorption, as the cells differentiate into a polarized monolayer with tight junctions and express relevant transporters.[5][13]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be >250 Ω·cm² for a well-formed monolayer.[14]

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. The apparent permeability of Lucifer yellow should be low (<10 x 10⁻⁷ cm/s).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add 400 µL of HBSS containing this compound (e.g., 10 µM) to the apical (A) compartment.

    • Add 1200 µL of fresh HBSS to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction.

    • Add 1200 µL of HBSS containing this compound to the basolateral (B) compartment.

    • Add 400 µL of fresh HBSS to the apical (A) compartment.

    • Sample from the apical compartment at the same time points.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • The Efflux Ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_PAMPA PAMPA Protocol cluster_Caco2 Caco-2 Protocol P1 Prepare this compound Donor Solution P3 Add Solutions to Donor & Acceptor Plates P1->P3 P2 Coat Filter Plate with Lipid P2->P3 P4 Incubate 'Sandwich' Assembly P3->P4 P5 Analyze Compound Concentration (LC-MS/MS) P4->P5 P6 Calculate Papp Value P5->P6 C1 Seed & Differentiate Caco-2 Cells (21 days) C2 Verify Monolayer Integrity (TEER) C1->C2 C3 Perform Bidirectional Transport Assay (A-B, B-A) C2->C3 C4 Collect Samples Over Time C3->C4 C5 Analyze Compound Concentration (LC-MS/MS) C4->C5 C6 Calculate Papp & Efflux Ratio C5->C6

Caption: General experimental workflows for PAMPA and Caco-2 permeability assays.

References

Application Notes and Protocols for Lrrk2-IN-14 in the Analysis of LRRK2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. A key pathogenic mechanism associated with these mutations is the hyperactivation of LRRK2's kinase domain, leading to increased phosphorylation of LRRK2 itself (autophosphorylation) and other downstream substrates. This has made LRRK2 kinase inhibitors a major focus of therapeutic development for PD.

Lrrk2-IN-14 is a potent and selective inhibitor of LRRK2 kinase activity. It serves as a critical tool for studying the cellular functions of LRRK2 and for validating the effects of LRRK2 inhibition. Western blotting is a fundamental technique used to detect and quantify the levels of phosphorylated LRRK2 (pLRRK2) in cells and tissues, providing a direct measure of LRRK2 kinase activity and the efficacy of inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in conjunction with Western blotting to assess LRRK2 phosphorylation at key sites, such as Serine 935 (pS935) and Serine 1292 (pS1292).

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a multidomain protein with both GTPase and kinase activities that are intricately linked. Pathogenic mutations, such as the common G2019S mutation, enhance the kinase activity of LRRK2. This leads to the phosphorylation of downstream substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate (B84403) group to its substrates, thereby reducing LRRK2-mediated phosphorylation.

LRRK2_Signaling cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition cluster_2 Cellular Response LRRK2 Active LRRK2 pLRRK2 pLRRK2 (pS935, pS1292) LRRK2->pLRRK2 Autophosphorylation pRab pRab GTPase LRRK2->pRab Substrate Phosphorylation Rab Rab GTPase Vesicular_Trafficking Altered Vesicular Trafficking pRab->Vesicular_Trafficking Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2 Inhibits Neuronal_Function Impact on Neuronal Function Vesicular_Trafficking->Neuronal_Function

Caption: LRRK2 signaling and inhibition by this compound.

Quantitative Data Presentation

The inhibitory activity of this compound on LRRK2 kinase activity has been quantified in various assays. The following tables summarize key data points for this inhibitor.

Parameter Value Assay Conditions Reference
IC₅₀ 6.3 nMLRRK2(G2019S) cell activity[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Dose-Response Treatment of Cells with this compound for Western Blot Analysis of pLRRK2

This protocol describes the treatment of cultured cells with a range of this compound concentrations to determine its dose-dependent effect on the phosphorylation of LRRK2 at Ser935 or Ser1292.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y, either endogenous or overexpressing wild-type or mutant LRRK2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-pLRRK2 (pS935)

    • Rabbit anti-pLRRK2 (pS1292)

    • Mouse or Rabbit anti-total LRRK2

    • Mouse anti-β-actin or other loading control

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E Prepare Lysates for Loading D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (pLRRK2, Total LRRK2, Loading Control) H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalize pLRRK2 to Total LRRK2 M->N

Caption: Workflow for pLRRK2 Western blot analysis.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 nM (vehicle control, DMSO), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for 1 to 2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) per lane onto a low percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to resolve the high molecular weight LRRK2 protein (~286 kDa).

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Due to the large size of LRRK2, an overnight transfer at a low voltage (e.g., 30V) at 4°C is recommended for optimal transfer efficiency.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-pLRRK2 pS935 or pS1292) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize the pLRRK2 signal, the membrane can be stripped of the phospho-antibody and re-probed for total LRRK2 and a loading control like β-actin.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the anti-total LRRK2 and anti-β-actin antibodies.

Data Analysis and Interpretation
  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for pLRRK2, total LRRK2, and the loading control.

  • Normalization:

    • Normalize the pLRRK2 band intensity to the total LRRK2 band intensity for each sample.

    • Further normalize this ratio to the loading control to account for any loading inaccuracies.

  • Dose-Response Curve: Plot the normalized pLRRK2 levels against the log of the this compound concentration. This will allow for the determination of the IC₅₀ value in your specific cellular model.

A successful experiment will show a dose-dependent decrease in the pLRRK2 signal with increasing concentrations of this compound, while the total LRRK2 and loading control levels should remain relatively constant across all lanes.

Troubleshooting

Problem Possible Cause Solution
Weak or no pLRRK2 signal Low LRRK2 expression in the cell line.Use a cell line known to express higher levels of LRRK2 or an overexpression system.
Inefficient protein transfer.Optimize transfer conditions (e.g., overnight transfer at 4°C for high MW proteins). Confirm transfer with Ponceau S staining.
Primary antibody not optimal.Use a validated antibody for pLRRK2 and optimize the antibody concentration.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps.
Inconsistent results Uneven protein loading.Carefully perform protein quantification and use a reliable loading control for normalization.
Variability in cell confluency or treatment time.Maintain consistent experimental conditions across all samples.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of LRRK2 kinase activity in their models and assess the efficacy of LRRK2-targeted therapeutic strategies.

References

Lrrk2-IN-14: Inducing LRRK2 Dephosphorylation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease. Increased LRRK2 kinase activity is considered a key pathogenic event, making it a prime target for therapeutic intervention. Lrrk2-IN-14 is a potent and orally active inhibitor of LRRK2 kinase activity. A key pharmacodynamic marker of LRRK2 inhibition in cellular and in vivo models is the dephosphorylation of LRRK2 at a cluster of serine residues, most notably Serine 935 (pS935). This dephosphorylation event serves as a reliable biomarker for assessing the engagement of LRRK2 by inhibitors like this compound.

These application notes provide detailed protocols and quantitative data for utilizing this compound to induce LRRK2 dephosphorylation, a critical step in preclinical research and drug development for Parkinson's disease.

Mechanism of Action

This compound, like other type I LRRK2 kinase inhibitors, targets the ATP-binding site of the kinase domain. Inhibition of LRRK2's catalytic activity leads to a rapid and robust dephosphorylation at several key serine residues, including Ser910, Ser935, Ser955, and Ser973. This dephosphorylation is thought to be mediated by protein phosphatase 1 (PP1).

The phosphorylation of Ser910 and Ser935 is crucial for the interaction of LRRK2 with 14-3-3 proteins. This interaction is believed to maintain LRRK2 in a diffuse cytoplasmic localization. Upon inhibitor-induced dephosphorylation, the binding of 14-3-3 proteins is disrupted, leading to a conformational change in LRRK2 and its accumulation into cytoplasmic, skein-like inclusions. Furthermore, dephosphorylation can trigger the ubiquitination and subsequent proteasomal degradation of LRRK2. Therefore, monitoring the phosphorylation status of LRRK2 at Ser935 is a widely accepted cellular readout for LRRK2 kinase inhibitor activity.

Quantitative Data

The following table summarizes the quantitative data for this compound and other relevant LRRK2 inhibitors. This data is essential for designing experiments and interpreting results.

CompoundTargetAssay TypeIC50Cell Line / SystemNotesReference
This compound LRRK2 (G2019S)Cellular Activity6.3 nMNot specifiedOrally active and blood-brain barrier permeable.
LRRK2-IN-1LRRK2 (WT)Biochemical13 nMIn vitro
LRRK2-IN-1LRRK2 (G2019S)Biochemical6 nMIn vitro
MLi-2LRRK2Cellular (pRab10)1 nMMouse Embryonic FibroblastsPotent and selective.
GNE-7915LRRK2In vivoNot specifiedR1441G mutant miceBrain-penetrant.
H-1152LRRK2Cellular (pS935)~10-30 µMSwiss 3T3 cellsInduces complete dephosphorylation.
SunitinibLRRK2Cellular (pS935)~3-10 µMSwiss 3T3 cellsInduces complete dephosphorylation.

Signaling Pathway and Experimental Workflow

To visualize the key molecular events and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

LRRK2_Signaling_Pathway cluster_0 Normal Physiology cluster_1 Inhibition by this compound Active_LRRK2 Active LRRK2 (Phosphorylated at S910/S935) 14-3-3 14-3-3 Protein Active_LRRK2->14-3-3 Binding Inactive_LRRK2 Inactive LRRK2 (Dephosphorylated at S910/S935) Active_LRRK2->Inactive_LRRK2 Cytoplasmic_Localization Diffuse Cytoplasmic Localization 14-3-3->Cytoplasmic_Localization Maintains Lrrk2_IN_14 This compound Lrrk2_IN_14->Active_LRRK2 Inhibits Kinase Activity Inactive_LRRK2->14-3-3 Binding Disrupted Ubiquitination Ubiquitination & Degradation Inactive_LRRK2->Ubiquitination Leads to Inclusion_Bodies Cytoplasmic Inclusion Bodies Inactive_LRRK2->Inclusion_Bodies Leads to PP1 PP1 PP1->Inactive_LRRK2 Mediates Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, SH-SY5Y) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (with phosphatase and protease inhibitors) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer (to PVDF membrane) SDS_PAGE->Western_Blot Blocking 7. Blocking Western_Blot->Blocking Primary_Antibody 8. Primary Antibody Incubation (anti-pS935-LRRK2, anti-total-LRRK2) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis (Quantify band intensities) Detection->Analysis

Application Notes and Protocols for Lrrk2-IN-14 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the study of Parkinson's disease (PD). Genetic evidence strongly links mutations in the LRRK2 gene to both familial and sporadic forms of PD. Many of these pathogenic mutations, most notably G2019S, result in a hyperactive kinase, making the development of potent and selective LRRK2 inhibitors a primary strategy for therapeutic intervention. Lrrk2-IN-14 is a potent, orally active, and blood-brain barrier-permeable inhibitor of LRRK2 kinase activity, making it a valuable tool for in vitro and in vivo studies.

These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize LRRK2 inhibitors. The included biochemical and cellular assays are designed for robustness and scalability, enabling the efficient screening of large compound libraries.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2. This binding event blocks the transfer of the gamma-phosphate from ATP to LRRK2 substrates, thereby inhibiting its phosphotransferase activity. The primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Inhibition of LRRK2 by this compound can be monitored by a decrease in the phosphorylation of LRRK2 itself (autophosphorylation) or its substrates, such as Rab10.

Data Presentation

The following tables summarize the quantitative data for this compound and the widely used reference compound, LRRK2-IN-1.

Table 1: In Vitro Potency of this compound

InhibitorTargetAssay TypeIC50 (nM)
This compoundLRRK2 (G2019S)Cellular6.3

Note: Data for this compound is based on available preliminary information. Further characterization across various assay formats is recommended.

Table 2: In Vitro Potency of Reference Compound LRRK2-IN-1

InhibitorTargetAssay TypeIC50 (nM)
LRRK2-IN-1LRRK2 (WT)Biochemical13
LRRK2-IN-1LRRK2 (G2019S)Biochemical6
LRRK2-IN-1LRRK2 (WT)Cellular (pSer935)90
LRRK2-IN-1LRRK2 (G2019S)Cellular (pSer935)50

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibition Inhibition Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 (Active) LRRK2 (Active) Pathogenic Mutations (e.g., G2019S)->LRRK2 (Active) Promotes Upstream Regulators Upstream Regulators Upstream Regulators->LRRK2 (Active) Activates LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Inactive)->LRRK2 (Active) Activation ADP ADP LRRK2 (Active)->ADP Rab GTPase (Substrate) Rab GTPase (Substrate) LRRK2 (Active)->Rab GTPase (Substrate) Phosphorylates ATP ATP ATP->LRRK2 (Active) p-Rab GTPase p-Rab GTPase Rab GTPase (Substrate)->p-Rab GTPase Altered Vesicular Trafficking Altered Vesicular Trafficking p-Rab GTPase->Altered Vesicular Trafficking Neuronal Dysfunction Neuronal Dysfunction Altered Vesicular Trafficking->Neuronal Dysfunction This compound This compound This compound->LRRK2 (Active) Inhibits ATP Binding

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening of LRRK2 inhibitors using this compound as a reference compound.

Biochemical HTS Assay: LRRK2 ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based assay to measure the in vitro kinase activity of LRRK2 by quantifying the amount of ADP

Troubleshooting & Optimization

LRRK2-IN-14 Stability in Aqueous Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lrrk2-IN-14 in aqueous solutions. Adherence to proper handling and storage protocols is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common challenge. Several factors can contribute to this issue, including the compound's low intrinsic aqueous solubility and the final concentration exceeding its solubility limit.

To minimize precipitation, consider the following strategies:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution. For instance, create an intermediate dilution in pure DMSO or a serum-free medium before the final dilution into your complete cell culture medium.

  • Proper Mixing: Add the concentrated stock solution dropwise to the larger volume of aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C can sometimes aid in solubility.

Q3: I'm observing a color change in my this compound solution. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. If you observe a color change, it is crucial to verify the integrity of the compound before proceeding with your experiments, for example, by using an analytical technique like HPLC.

Q4: What is the expected degradation pathway for this compound in an aqueous solution?

While specific degradation pathways for this compound have not been extensively published, its core structure contains a pyrimidine (B1678525) ring. The degradation of pyrimidines typically involves reduction of the pyrimidine ring, followed by ring cleavage. This process can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The end products of pyrimidine degradation are generally water-soluble and non-toxic.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound in aqueous solutions.

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed Compound degradationEnsure the compound has been stored correctly (powder at -20°C, in solvent at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Incorrect concentrationPerform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Precipitation in mediaVisually inspect your working solution for any precipitate. If present, refer to the strategies outlined in FAQ Q2 to improve solubility.
Observed cellular toxicity High concentration of this compoundReduce the concentration to the lowest effective dose determined from your dose-response experiments.
Solvent toxicityEnsure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%).
Prolonged incubation timeOptimize the incubation time to the minimum required to observe the desired biological effect.
Inconsistent experimental results Instability in aqueous solutionPrepare fresh working solutions immediately before each experiment. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols).
Pipetting errors with small volumes of stockUse calibrated pipettes and consider preparing an intermediate dilution to work with larger, more accurate volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general framework for preparing this compound solutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound powder to prepare the desired volume and concentration of the stock solution.

    • Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Buffer/Media):

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions in your aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Add the this compound stock solution dropwise to the buffer/medium while gently vortexing to ensure rapid and even mixing.

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%).

    • Prepare the working solution fresh for each experiment and use it immediately.

Protocol 2: HPLC-Based Stability Assay for this compound

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.

Objective: To quantify the degradation of this compound in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Method Development (if not already established):

    • Prepare a standard solution of this compound in a 50:50 mixture of ACN and water.

    • Optimize the mobile phase composition (e.g., a gradient of ACN and water with 0.1% FA) and flow rate to achieve a well-resolved peak for this compound with a reasonable retention time.

    • Determine the maximum absorbance wavelength (λmax) of this compound using a PDA detector for sensitive detection.

  • Stability Study:

    • Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the 100% reference.

    • Incubate the remaining solution under the desired storage conditions (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and inject them into the HPLC system.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life (t½) of the compound under the tested conditions.

Visualizations

Technical Support Center: Lrrk2-IN-14 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Lrrk2-IN-14 in Western Blotting experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the detection of LRRK2 and its phosphorylated forms, particularly when using the inhibitor this compound.

Frequently Asked Questions

Q1: I am not detecting any LRRK2 band on my Western Blot. What are the possible reasons?

A1: Several factors could contribute to the absence of a LRRK2 band:

  • Protein Transfer Issues: LRRK2 is a large protein (~286 kDa), and its transfer from the gel to the membrane can be inefficient.[1][2]

    • Recommendation: Use a lower percentage acrylamide (B121943) gel (10% or less) to improve resolution and transfer efficiency.[1] Consider an overnight transfer at a lower voltage (e.g., 35V at 4°C) to ensure complete transfer.[1]

  • Insufficient Protein Loaded: The expression levels of endogenous LRRK2 can be low in many cell types.[3]

    • Recommendation: Ensure you are loading an adequate amount of total protein. For cultured cells, aim for a protein concentration of at least 0.75 µg/µl in your lysate.[4] For some sample types, loading 10-15 µg of total protein per lane is recommended.[5]

  • Antibody Problems: The primary antibody may not be optimal or may have lost activity.

    • Recommendation: Use a validated antibody for LRRK2. The Abcam antibody [MJFF2] (cat # ab133474) has been shown to work well in several studies.[1] Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[1]

  • Sample Preparation: Improper sample handling can lead to protein degradation.

    • Recommendation: Always use fresh lysis buffer containing protease and phosphatase inhibitors.[5] Keep samples on ice throughout the preparation process.[5]

Q2: My LRRK2 bands are very weak. How can I improve the signal?

A2: To enhance a weak LRRK2 signal:

  • Optimize Antibody Concentrations: Increase the concentration of your primary and/or secondary antibodies. You can do this stepwise to avoid excessive background.[1]

  • Prolonged Incubations: Try incubating the primary antibody overnight at 4°C.[1]

  • Protein Enrichment: If endogenous LRRK2 levels are too low for direct detection, consider enriching for LRRK2 using immunoprecipitation (IP) prior to Western Blotting.[6]

  • Confirm Transfer: Use a reversible stain like Ponceau S to verify that proteins have successfully transferred to the membrane. The presence of pink/red bands confirms a successful transfer.[1][6]

Q3: I am trying to detect phosphorylated LRRK2 (e.g., pS935) after this compound treatment, but I don't see a decrease in the signal.

A3: this compound is a LRRK2 kinase inhibitor and should lead to a decrease in LRRK2 autophosphorylation. If you are not observing this effect:

  • Inhibitor Concentration and Treatment Time: Ensure you are using an effective concentration and a sufficient incubation time. For cell culture experiments, a common starting point is to treat with a LRRK2 kinase inhibitor like MLi-2 (which has a similar mechanism to this compound) at 100 nM for at least 30-60 minutes.[4][5]

  • Specificity of Phosphorylation Signal: To confirm that the detected phosphorylation signal is specific to LRRK2 activity, it is crucial to include a control where cells are treated with a LRRK2 inhibitor.[4][5]

  • Antibody Specificity: Verify that your phospho-specific antibody is working correctly. You may want to include a positive control, such as lysates from cells overexpressing a constitutively active LRRK2 mutant (e.g., G2019S), which typically shows increased autophosphorylation.[7][8]

Q4: I am seeing multiple bands on my blot. What could be the cause?

A4: Multiple bands can arise from several sources:

  • Protein Degradation: LRRK2 is susceptible to degradation. The presence of smaller bands may indicate that your protein sample has degraded.

    • Recommendation: Use fresh samples and ensure protease inhibitors are included in your lysis buffer.[6]

  • Post-Translational Modifications: LRRK2 undergoes various post-translational modifications, which can alter its migration pattern on the gel.[6]

  • Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate.

    • Recommendation: Run a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding.[6] Ensure your blocking step is sufficient (e.g., 5% non-fat dry milk or BSA in TBST).

Experimental Protocols
**General Western Blot Protocol for LRRK2 Detection

This protocol provides a general workflow for detecting LRRK2 and its phosphorylated forms. Specific details may need to be optimized for your experimental system.

1. Sample Preparation (Cultured Cells)

  • For adherent cells, wash once with room temperature culture medium without FBS.[4] Do not use PBS, as this can induce stress.[4]
  • Aspirate the wash medium completely and add ice-cold lysis buffer containing protease and phosphatase inhibitors.[4][5]
  • Scrape the cells and transfer the lysate to a microfuge tube on ice.[4]
  • For non-adherent cells, pellet the cells by centrifugation, wash with medium, and then add lysis buffer.[4]
  • Incubate the lysate on ice for 10 minutes with vortexing.[5]
  • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a fresh tube.[5]
  • Determine the protein concentration using a standard assay (e.g., BCA or Coomassie).[5]

2. SDS-PAGE

  • Prepare protein samples by adding LDS sample buffer and a reducing agent.[5]
  • Heat the samples. A protocol suggests 8 minutes at 95-100°C.[9]
  • Load 10-15 µg of total protein per lane on a 4-12% Bis-Tris gel.[5][9]
  • Run the gel using 1X MOPS running buffer for LRRK2.[9]

3. Protein Transfer

  • Transfer the proteins to a PVDF membrane.
  • For the large LRRK2 protein, an overnight transfer at 35V at 4°C is recommended.[1]

4. Immunoblotting

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
  • Incubate the membrane with the primary antibody (e.g., anti-LRRK2 or anti-phospho-LRRK2) diluted in blocking buffer, preferably overnight at 4°C.[1]
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again as in the previous step.
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imager or film.

Data Presentation
ParameterRecommendationRationale
Gel Percentage 4-12% Bis-Tris or ≤10% AcrylamideOptimal resolution for the large LRRK2 protein.[1]
Running Buffer 1X MOPSRecommended for separating large proteins like LRRK2.[9]
Protein Load 10-15 µg (cell lysates)Ensures sufficient protein for detection of low-abundance LRRK2.[5]
Transfer Conditions Overnight at 35V, 4°CPromotes efficient transfer of the high molecular weight LRRK2.[1]
Primary Antibody Incubation Overnight at 4°CCan increase signal intensity for weak bands.[1]
Inhibitor Control This compound or MLi-2 (e.g., 100nM for 1h)Confirms the specificity of phospho-LRRK2 antibodies.[4][5]

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 (Cytosolic Monomer) LRRK2_active Active LRRK2 (Dimeric, Membrane-Bound) LRRK2_inactive->LRRK2_active Dimerization & Membrane Recruitment Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Cytoskeletal_dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_dynamics Impacts PD_mutations PD Mutations (e.g., G2019S) PD_mutations->LRRK2_active Promotes Activation GTP_binding GTP Binding GTP_binding->LRRK2_active pRab_GTPases Phosphorylated Rab GTPases Vesicular_trafficking Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Regulates Autophagy Autophagy pRab_GTPases->Autophagy Regulates Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2_active Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and point of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis (with inhibitors) Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer_to_Membrane Transfer to PVDF Membrane SDS_PAGE->Transfer_to_Membrane Blocking Blocking Transfer_to_Membrane->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: General workflow for Western Blotting experiments.

References

Optimizing Lrrk2-IN-14 Concentration for Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Lrrk2-IN-14 in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and accurate research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, targeting the kinase domain of LRRK2. By binding to the ATP pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, most notably a subset of Rab GTPases. Pathogenic mutations in LRRK2, such as G2019S, often lead to hyperactive kinase activity, which is implicated in cellular dysfunction. This compound is designed to mitigate the effects of this hyperactivity.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound will depend on the specific cell type, the LRRK2 mutation status (wild-type vs. mutant), and the experimental endpoint. A good starting point is to perform a dose-response experiment. Based on its potent cellular activity against the G2019S mutant (IC50 = 6.3 nM), a concentration range of 1 nM to 1 µM is recommended for initial experiments. For inhibiting LRRK2 kinase activity in common cell lines like SH-SY5Y or HEK293T, concentrations in the low nanomolar range are often effective at reducing the phosphorylation of LRRK2 substrates like Rab10.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For

Lrrk2-IN-14 cytotoxicity in SH-SY5Y cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lrrk2-IN-14 in SH-SY5Y cells. The information is designed to assist in identifying and resolving potential issues related to cytotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in SH-SY5Y cells?

A1: Currently, there is limited publicly available data specifically detailing the cytotoxic concentration of this compound in SH-SY5Y cells. However, studies using the structurally similar LRRK2 inhibitor, LRRK2-IN-1, have employed concentrations around 5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific experimental conditions. We recommend starting with a broad range of concentrations (e.g., 10 nM to 50 µM) to establish a toxicity curve.

Q2: I am observing significant cell death at my target concentration. What are the possible reasons?

A2: Several factors could contribute to unexpected cytotoxicity:

  • High Concentration: The concentration of this compound may be too high for your SH-SY5Y cell line's sensitivity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).

  • Cell Health: Poor cell health prior to treatment can increase sensitivity to the compound. Ensure your cells are healthy and in the logarithmic growth phase.

  • Off-Target Effects: At higher concentrations, kinase inhibitors may have off-target effects that contribute to cytotoxicity.

Q3: I am not observing any effect, including cytotoxicity, at my chosen concentration. What should I do?

A3: If you do not observe any effect, consider the following:

  • Low Concentration: The concentration of this compound may be too low to elicit a response.

  • Compound Integrity: Verify the integrity and proper storage of your this compound stock.

  • Incubation Time: The incubation time may be insufficient for the inhibitor to take effect.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in cell viability or the intended biological effect.

Q4: What are the potential mechanisms of this compound-induced cytotoxicity?

A4: While specific data for this compound is limited, LRRK2 inhibition is known to impact several cellular pathways that could lead to cytotoxicity:

  • Mitochondrial Dysfunction: LRRK2 is involved in maintaining mitochondrial health. Inhibition of LRRK2 can lead to mitochondrial fragmentation and increased production of reactive oxygen species (ROS).[1]

  • Autophagy Modulation: LRRK2 inhibition has been shown to induce autophagy.[1] While often a pro-survival mechanism, excessive or dysregulated autophagy can lead to cell death.

  • Apoptosis: Expression of mutant LRRK2 can induce apoptosis through caspase-3 activation in SH-SY5Y cells.[2] It is possible that potent LRRK2 inhibition could, under certain circumstances, trigger apoptotic pathways.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when assessing the cytotoxicity of this compound in SH-SY5Y cells.

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis start Seed SH-SY5Y cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment start->incubate1 treat Treat cells with a dose range of this compound (and vehicle control) incubate1->treat incubate2 Incubate for desired time points (e.g., 24, 48, 72 hours) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh caspase Caspase-3 Assay (Apoptosis) incubate2->caspase analyze Measure absorbance/fluorescence mtt->analyze ldh->analyze caspase->analyze calculate Calculate % viability or cytotoxicity analyze->calculate plot Plot dose-response curve and determine IC50 calculate->plot

Caption: A flowchart outlining the key steps for assessing the cytotoxicity of this compound in SH-SY5Y cells.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting this compound Cytotoxicity Experiments start Start Here: Unexpected Cytotoxicity Results high_cytotoxicity High Cytotoxicity Observed? start->high_cytotoxicity no_effect No Effect Observed? high_cytotoxicity->no_effect No check_conc Is the concentration too high? (Perform dose-response) high_cytotoxicity->check_conc Yes check_low_conc Is the concentration too low? (Perform dose-response) no_effect->check_low_conc Yes check_solvent Is the solvent concentration >0.1%? check_conc->check_solvent If still high solution1 Solution: Lower this compound concentration. check_conc->solution1 check_cells Are the cells healthy? check_solvent->check_cells If still high solution2 Solution: Reduce solvent concentration. check_solvent->solution2 solution3 Solution: Use healthy, low-passage cells. check_cells->solution3 check_compound Is the compound degraded? check_low_conc->check_compound If still no effect solution4 Solution: Increase this compound concentration. check_low_conc->solution4 check_time Is the incubation time sufficient? check_compound->check_time If still no effect solution5 Solution: Use fresh compound stock. check_compound->solution5 solution6 Solution: Increase incubation time. check_time->solution6

Caption: A decision tree to guide researchers in troubleshooting unexpected results in this compound cytotoxicity assays.

Data Presentation

Table 1: Experimental Parameters for Cytotoxicity Assays in SH-SY5Y Cells

ParameterMTT AssayLDH AssayCaspase-3 Activity Assay
Principle Measures metabolic activity via mitochondrial dehydrogenases.Measures lactate (B86563) dehydrogenase (LDH) release from damaged cells.Measures the activity of caspase-3, a key apoptosis enzyme.
Seeding Density 1 x 104 - 2 x 104 cells/well1 x 104 - 5 x 104 cells/well5 x 104 - 2 x 105 cells/well
Incubation Time 24 - 72 hours24 - 48 hours6 - 24 hours
Detection Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)Colorimetric (OD 400-405 nm) or Fluorometric (Ex/Em = 380/420-460 nm)
Controls Untreated cells, vehicle control, positive control (e.g., staurosporine)Spontaneous release, maximum release (lysis), vehicle controlUntreated cells, vehicle control, positive control (e.g., staurosporine)

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[3][4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

LDH Assay Protocol
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of culture medium with low serum (e.g., 1%) to reduce background LDH activity.[5]

  • Treatment: Treat cells with various concentrations of this compound and controls (vehicle, spontaneous release, and maximum release with lysis buffer).

  • Incubation: Incubate for the desired time (e.g., 24 or 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[7]

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.[6][7]

Caspase-3 Activity Assay Protocol
  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate (white or black for fluorescence) at 5 x 104 cells/well.[8] After 24 hours, treat with this compound and controls for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells by adding 50 µL of cold lysis buffer per well and incubate on ice for 30 minutes.[9]

  • Lysate Collection: Centrifuge the plate at 12,000 rpm for 10-15 minutes at 4°C and collect the supernatant.[9]

  • Caspase-3 Reaction: In a new plate, add 45 µL of cell lysate and 5 µL of the DEVD-pNA substrate (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay).[8][9]

  • Incubation: Incubate at 37°C for 1-2 hours.[10]

  • Measurement: Read the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/420-460 nm (fluorometric).[8][10]

Signaling Pathway Diagram

Potential Impact of this compound on LRRK2 Signaling

lrrk2_pathway Potential Impact of this compound on LRRK2 Signaling cluster_downstream Downstream Cellular Processes cluster_outcomes Potential Cytotoxic Outcomes LRRK2 LRRK2 Kinase autophagy Autophagy LRRK2->autophagy Regulates mito_health Mitochondrial Homeostasis LRRK2->mito_health Regulates vesicle_traffic Vesicle Trafficking LRRK2->vesicle_traffic Regulates cytoskeleton Cytoskeletal Dynamics LRRK2->cytoskeleton Regulates Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2 Inhibits apoptosis Apoptosis autophagy->apoptosis mito_frag Mitochondrial Fragmentation mito_health->mito_frag ros Increased ROS mito_frag->ros ros->apoptosis

Caption: A diagram illustrating the potential downstream effects of this compound on cellular pathways regulated by LRRK2 kinase activity.

References

How to prevent Lrrk2-IN-14 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lrrk2-IN-14 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an orally active and potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key target in the study of Parkinson's disease and other neurodegenerative disorders. This compound is utilized in in-vitro and in-vivo models to investigate the physiological and pathological roles of LRRK2 kinase activity. It has an IC50 of 6.3 nM for the G2019S mutant of LRRK2 and has demonstrated blood-brain barrier permeability.

Q2: I've observed precipitation after adding this compound to my cell culture medium. What is causing this?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue. This is primarily due to the hydrophobic nature of many kinase inhibitors. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of the media, the compound's solubility limit can be exceeded, causing it to "crash out" of solution and form a precipitate.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound and similar hydrophobic kinase inhibitors is high-purity, anhydrous DMSO.

Q4: How should I store my this compound stock solution?

To ensure stability and prevent degradation, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots. This practice minimizes repeated freeze-thaw cycles which can compromise the integrity of the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in media The final concentration of this compound exceeds its solubility in the aqueous media.Decrease the final working concentration of this compound. Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.
The final concentration of DMSO is too high, causing the compound to precipitate.Ensure the final DMSO concentration in your cell culture medium is kept at or below 0.1% and does not exceed 0.5%.
Rapid change in solvent polarity when adding the DMSO stock directly to the media.Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media before adding it to the final volume.
Cloudiness in the stock solution over time The concentration of this compound is too high for the storage temperature, or the DMSO has absorbed moisture.Prepare a slightly more dilute stock solution. Before use, gently warm the stock solution to 37°C and sonicate to help redissolve any precipitate. Use anhydrous DMSO for preparing stock solutions.
Inconsistent experimental results Uneven distribution of the inhibitor due to micro-precipitation.After preparing the final working solution, visually inspect it for any signs of precipitation. If uncertain, examine a small aliquot under a microscope. Ensure thorough mixing after each dilution step.
Cell toxicity observed at the working concentration The final DMSO concentration is too high, or the inhibitor concentration is cytotoxic.Lower the final DMSO concentration to ≤ 0.1%. Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration by performing a dose-response cell viability assay.

Quantitative Data Summary

Compound Solvent Solubility
LRRK2-IN-1DMSO≥ 30 mg/mL (52.57 mM)

It is recommended to empirically determine the optimal stock and working concentrations for your specific batch of this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Diluting this compound into Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes for dilution

  • Procedure (Example for a final concentration of 1 µM):

    • Prepare an Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed cell culture medium. To do this, add 1 µL of the 10 mM stock to 99 µL of medium. Mix thoroughly by gentle vortexing or pipetting.

    • Prepare the Final Working Solution: Prepare the 1 µM final working solution by diluting the 100 µM intermediate solution 1:100 in the final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to make 1 mL.

    • Mixing: Ensure the final solution is mixed thoroughly but gently to avoid damaging cells.

    • Final DMSO Concentration: This two-step dilution ensures the final DMSO concentration remains low (0.01% in this example).

Visualizations

Technical Support Center: LRRK2 Inhibitors & Brain Penetrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of LRRK2 inhibitors, with a specific focus on overcoming the challenges associated with poor brain penetrance of compounds like Lrrk2-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is Lrrk2-IN-1 and why is it used in research?

A1: Lrrk2-IN-1 is a potent and selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2). It is widely used as a research tool to investigate the physiological and pathological roles of LRRK2 kinase activity in cellular and biochemical assays.

Q2: I'm using Lrrk2-IN-1 in my animal model of Parkinson's disease, but I'm not seeing any effect on brain targets. Why might this be?

A2: A significant limitation of Lrrk2-IN-1 is its poor brain penetrance. This means that when administered systemically, very little of the compound crosses the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). Consequently, it is often ineffective at inhibiting LRRK2 in the brain in vivo.

Q3: What are the primary reasons for the poor brain penetrance of some kinase inhibitors like Lrrk2-IN-1?

A3: Poor brain penetrance of kinase inhibitors is often attributed to unfavorable physicochemical properties. These can include high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area. Additionally, many kinase inhibitors are substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compounds out of the brain.

Q4: Are there alternative LRRK2 inhibitors with better brain penetrance?

A4: Yes, medicinal chemistry efforts have led to the development of several brain-penetrant LRRK2 inhibitors. Examples include HG-10-102-01, MLi-2, and PF-06685360, which have demonstrated improved brain exposure and target engagement in preclinical models.

Q5: How is brain penetrance of a compound experimentally measured?

A5: Brain penetrance is typically assessed through in vivo pharmacokinetic studies in animal models, such as rodents. This involves administering the compound and then measuring its concentration in both the plasma and the brain tissue at various time points. The data is used to calculate the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Troubleshooting Guides

Issue: My LRRK2 inhibitor shows high potency in vitro but lacks efficacy in a CNS in vivo model.

This is a common challenge in CNS drug discovery. The discrepancy often points to issues with the compound's ability to reach its target in the brain.

Potential Cause Troubleshooting Steps
Poor Blood-Brain Barrier (BBB) Permeability 1. Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP/LogD), molecular weight, polar surface area (PSA), and hydrogen bond donor/acceptor count. Optimize these properties through medicinal chemistry to align with those of known CNS-penetrant drugs. 2. In Vitro Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the BBB.
Active Efflux by Transporters (e.g., P-gp) 1. In Vitro Efflux Assays: Employ cell-based assays, such as the MDCK-MDR1 assay, to determine if the compound is a substrate for P-gp or other relevant efflux transporters. An efflux ratio greater than 2 typically indicates active efflux. 2. Structural Modification: Modify the chemical structure to reduce recognition by efflux transporters. This can involve strategies like introducing intramolecular hydrogen bonds to mask polar groups.
Rapid Metabolism 1. In Vitro Metabolic Stability Assays: Determine the compound's stability in liver microsomes or hepatocytes to assess its metabolic clearance. 2. In Vivo Pharmacokinetic Studies: Conduct a full pharmacokinetic study to determine the compound's half-life, clearance, and bioavailability.
High Plasma Protein Binding 1. Measure Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB. 2. Calculate Kp,uu: The unbound brain-to-unbound plasma ratio (Kp,uu) is the most accurate measure of brain penetration, as it accounts for plasma and brain tissue binding.

Quantitative Data Summary

The following table summarizes the brain penetrance of Lrrk2-IN-1 and some of its more brain-penetrant successors.

CompoundBrain-to-Plasma Ratio (Total)Unbound Brain-to-Plasma Ratio (Kp,uu)SpeciesKey Findings
Lrrk2-IN-1 Not reported to be effective in brainLow/IneffectiveMouseDoes not effectively inhibit LRRK2 phosphorylation in the brain at doses up to 100 mg/kg.
HG-10-102-01 Not specifiedNot specifiedMouseThe first compound reported to inhibit LRRK2 phosphorylation in the mouse brain.
MLi-2 Good brain exposureNot specifiedRodentsImproved oral bioavailability and brain permeability compared to earlier inhibitors.
PF-06685360 Good brain exposureNot specifiedRodentsAn improved brain-penetrant LRRK2 inhibitor.
GNE-7915 Not specifiedOrally available and brain-penetrantNot specifiedAn orally available and brain-penetrant LRRK2 inhibitor.

Key Experimental Protocols

In Vivo Pharmacokinetic Study for Brain Penetrance Assessment

Objective: To determine the concentration of a LRRK2 inhibitor in the plasma and brain over time following systemic administration.

Materials:

  • Test compound (LRRK2 inhibitor)

  • Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Euthanasia supplies (e.g., CO2 chamber, isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the LRRK2 inhibitor to a cohort of animals at a specified dose and route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a subset of animals.

  • Blood Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.

  • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Carefully excise the brain.

  • Sample Processing:

    • Plasma: Store the plasma samples at -80°C until analysis.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Compound Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to isolate the compound of interest.

  • LC-MS/MS Analysis: Quantify the concentration of the LRRK2 inhibitor in the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain and plasma concentrations at each time point. Determine the area under the curve (AUC) for both brain and plasma and calculate the brain-to-plasma ratio.

MDCK-MDR1 Efflux Assay

Objective: To determine if a LRRK2 inhibitor is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp)

  • Transwell inserts

  • Cell culture medium and supplements

  • Test compound (LRRK2 inhibitor)

  • Control compounds (known P-gp substrate and non-substrate)

  • Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the MDCK-MDR1 cells on the Transwell inserts and allow them to form a confluent monolayer.

  • Compound Addition:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C.

  • Sample Collection: At specified time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both directions.

    • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

Visualizations

Lrrk2-IN-14 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lrrk2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance for the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an orally active, macrocyclic inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It has been shown to have a cellular IC50 of 6.3 nM for the G2019S mutant of LRRK2. Notably, it possesses blood-brain barrier permeability, making it a candidate for in vivo studies targeting the central nervous system.[1]

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability is a potential issue with complex small molecules like this compound. As a macrocyclic compound, its synthesis and purification can be challenging, potentially leading to variations in purity, isomeric composition, or the presence of trace impurities that could affect its biological activity.[2][3] It is crucial to obtain a certificate of analysis (CoA) for each batch to verify its purity and identity.

Q3: My this compound is not showing the expected inhibitory effect in my cellular assay. What are some possible reasons?

Several factors could contribute to a lack of efficacy:

  • Compound Integrity: Ensure the inhibitor has been properly stored according to the manufacturer's instructions to prevent degradation. It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.

  • Solubility Issues: LRRK2 inhibitors can have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in your assay medium. The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all experimental conditions.

  • Suboptimal Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cellular Factors: The expression level of LRRK2, the presence of specific mutations, and the overall health of your cells can influence the inhibitor's effectiveness. Use low-passage, authenticated cells and regularly check for mycoplasma contamination.[4]

Q4: What are the recommended cellular assays to confirm this compound activity?

The most common methods to assess LRRK2 kinase activity in cells are:

  • LRRK2 Autophosphorylation: Measuring the phosphorylation of LRRK2 at serine 1292 (pS1292) is a widely used biomarker for LRRK2 kinase activity.[5][6]

  • Rab10 Phosphorylation: LRRK2 phosphorylates Rab10 at threonine 73 (pT73). Monitoring the levels of pT73-Rab10 is a robust and sensitive readout of LRRK2 activity in cells.[7][8][9]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Batch-to-Batch Variability of this compound Request and compare the Certificate of Analysis for each batch. Note any differences in purity or other specifications. If possible, test different batches in parallel to confirm variability.
Inconsistent Compound Handling Prepare fresh stock solutions of this compound for each experiment. Use a consistent, low percentage of DMSO in your final assay volume. Ensure complete solubilization by vortexing or brief sonication.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. Perform mycoplasma testing.
Assay Conditions Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use a positive control (a known LRRK2 inhibitor) and a negative control (vehicle) in every experiment.
Issue 2: No Inhibition of LRRK2 Activity Observed

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inactive Compound Verify the storage conditions and age of your this compound stock. Test a fresh batch or a different LRRK2 inhibitor to rule out compound degradation.
Low LRRK2 Expression in Cells Confirm LRRK2 expression in your cell line using Western blot or qPCR. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
Sub-optimal Assay Readout Ensure your antibodies for pS1292-LRRK2 or pT73-Rab10 are validated and used at the optimal concentration. Optimize your Western blot or other detection methods for sensitivity and low background.
Incorrect ATP Concentration (in vitro assays) For in vitro kinase assays, the concentration of ATP can compete with ATP-competitive inhibitors. Determine the Km of ATP for your LRRK2 enzyme and use an ATP concentration at or near the Km.

Experimental Protocols

Protocol 1: Cellular LRRK2 Autophosphorylation (pS1292) Inhibition Assay

This protocol describes a method to assess the inhibition of LRRK2 autophosphorylation at Serine 1292 in a cellular context using Western blotting.

Materials:

  • HEK293 cells expressing LRRK2 (e.g., G2019S mutant)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate HEK293-LRRK2 cells in 6-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control. Replace the medium in each well with the inhibitor-containing medium and incubate for 2 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein per lane and run the gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-pS1292-LRRK2 and anti-total LRRK2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292 signal to the total LRRK2 signal for each treatment. Plot the normalized values against the inhibitor concentration to determine the IC50.

Protocol 2: Cellular Rab10 Phosphorylation (pT73) Inhibition Assay using Phos-tag™ SDS-PAGE

This protocol utilizes Phos-tag™ SDS-PAGE to separate phosphorylated Rab10 from unphosphorylated Rab10, providing a robust measure of LRRK2 kinase activity inhibition.[8][10][11]

Materials:

  • Cells expressing endogenous or overexpressed LRRK2 and Rab10

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Phos-tag™ acrylamide (B121943)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer

  • Primary antibody: anti-Rab10

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1.

  • Phos-tag™ SDS-PAGE:

    • Prepare SDS-PAGE gels containing Phos-tag™ acrylamide according to the manufacturer's instructions.

    • Load equal amounts of protein lysate per lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom. The phosphorylated form of Rab10 will migrate slower than the unphosphorylated form.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with an anti-Rab10 primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for both phosphorylated and unphosphorylated Rab10. Calculate the percentage of phosphorylated Rab10 for each treatment. Plot this percentage against the inhibitor concentration to determine the IC50.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi VPS35 VPS35 VPS35->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Autophosphorylation (pS1292) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pRab10 p-Rab10 (pT73) Rab10->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Modulation Lrrk2_IN_14 This compound Lrrk2_IN_14->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Storage, Fresh Stocks, Solubility) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Assay Review Assay Protocol (Controls, Reagents, Timing) Start->Check_Assay Variability Batch-to-Batch Variability? Check_Compound->Variability No_Inhibition No Inhibition Observed? Check_Assay->No_Inhibition Variability->Check_Cells No Test_Batches Test Different Batches in Parallel Variability->Test_Batches Yes Contact_Supplier Contact Supplier for CoA and Support Test_Batches->Contact_Supplier Resolved Issue Resolved Contact_Supplier->Resolved No_Inhibition->Check_Compound No Confirm_LRRK2_Expression Confirm LRRK2 Expression (Western Blot/qPCR) No_Inhibition->Confirm_LRRK2_Expression Yes Optimize_Readout Optimize Assay Readout (Antibody Titration, etc.) Confirm_LRRK2_Expression->Optimize_Readout Dose_Response Perform Dose-Response Curve Optimize_Readout->Dose_Response Dose_Response->Resolved

Caption: Troubleshooting workflow for this compound experimental issues.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-LRRK2) Compound_Prep 2. Prepare this compound Dilutions Incubation 3. Treat Cells (2 hours) Compound_Prep->Incubation Lysis 4. Cell Lysis Incubation->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6. Western Blot (pLRRK2/pRab10) Quantification->Western_Blot Data_Analysis 7. Data Analysis (IC50 Determination) Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

References

Validation & Comparative

Validating LRRK2 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key LRRK2 inhibitors for in vivo target engagement validation. This document summarizes key performance data, details experimental protocols, and visualizes complex biological and experimental workflows to aid in the selection of the most appropriate tool compound for preclinical research.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key therapeutic target.[1] Consequently, potent and selective LRRK2 inhibitors are crucial for both understanding disease mechanisms and developing novel treatments. Validating that these inhibitors reach their target in the brain and exert the desired pharmacological effect is a critical step in preclinical development.

LRRK2 Signaling Pathway and Inhibitor Action

The LRRK2 protein is a large, multi-domain enzyme with complex regulation. Its kinase activity is central to its pathological role in Parkinson's disease. LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-validated substrate.[1] Phosphorylation of LRRK2 at serine 935 (pS935) is a widely used indirect biomarker of target engagement, as its dephosphorylation is a consistent consequence of LRRK2 kinase inhibition.[1]

LRRK2_Signaling_Pathway cluster_0 cluster_1 LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive Inactive LRRK2 LRRK2_active->LRRK2_inactive Dephosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pLRRK2_S935 pLRRK2 (S935) LRRK2_active->pLRRK2_S935 Autophosphorylation LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) pRab10 pRab10 (T73) Rab10->pRab10 Downstream_Effects Pathological Downstream Effects pRab10->Downstream_Effects pLRRK2_S935->LRRK2_inactive Dephosphorylation (Inhibitor-induced) LRRK2_Inhibitor LRRK2 Inhibitor (e.g., LRRK2-IN-1, MLi-2) LRRK2_Inhibitor->LRRK2_active

Caption: LRRK2 Signaling and Inhibition

Comparison of LRRK2 Inhibitors for In Vivo Studies

The selection of an appropriate LRRK2 inhibitor for in vivo studies depends on several factors, including potency, selectivity, brain penetrance, and demonstrated target engagement in the central nervous system (CNS). The following table summarizes key data for LRRK2-IN-1 and its alternatives.

InhibitorIn Vitro Potency (IC50)Brain PenetrableIn Vivo Target Engagement BiomarkersKey Limitations
LRRK2-IN-1 ~13 nM (G2019S)NoDephosphorylation of pS935-LRRK2 and pT73-Rab10 in peripheral tissues.Poor brain penetrance, potential off-target effects (e.g., on ERK5).[2][3][4][5]
MLi-2 ~0.75 nM (WT)YesDephosphorylation of pS935-LRRK2 and Rab substrates in the brain.Can cause lung abnormalities (type II pneumocyte hypertrophy) in non-human primates.[1][4][6]
GNE-7915 ~9 nMYesDephosphorylation of pS935-LRRK2 in the brain.[1][7]Potential for off-target effects at higher concentrations.[6]
GSK2578215A ~5.3 nM (G2019S)YesInhibition of LRRK2 activity in vivo.Less selective compared to MLi-2.[1][3]

Experimental Protocols

Western Blot for LRRK2 Target Engagement

This protocol is a standard method to assess the phosphorylation status of LRRK2 and its substrate Rab10.

a. Tissue Lysate Preparation:

  • Homogenize brain or peripheral tissue samples in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.[1]

  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.[1]

  • Transfer proteins to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies against pS935-LRRK2 and pT73-Rab10 overnight at 4°C.[1]

  • Wash the membrane three times with TBST.[1]

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo NanoBRET™ Target Engagement Assay

This assay allows for the quantitative measurement of inhibitor binding to LRRK2 in living cells isolated from treated animals.

  • Animal Dosing and Cell Isolation: Administer the LRRK2 inhibitor to animals at the desired doses and time points. Isolate peripheral blood mononuclear cells (PBMCs) or other relevant cell types.[1]

  • Cell Preparation: Transfect the isolated cells with a vector expressing LRRK2 fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.[1]

  • NanoBRET™ Assay: Add the NanoBRET™ tracer and the test inhibitor at various concentrations to the cells and incubate for 2 hours.[1]

  • Data Analysis: Measure the BRET signal on a luminometer. Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects target engagement.[1]

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis cluster_2 Data Analysis Animal_Dosing Animal Dosing with LRRK2 Inhibitor Tissue_Collection Tissue/Cell Collection (Brain, PBMCs) Animal_Dosing->Tissue_Collection Lysate_Prep Lysate Preparation Tissue_Collection->Lysate_Prep NanoBRET NanoBRET Assay (Target Occupancy) Tissue_Collection->NanoBRET for PBMCs Western_Blot Western Blot (pLRRK2, pRab10) Lysate_Prep->Western_Blot Quantification Quantification of Phosphorylation Levels Western_Blot->Quantification IC50_Determination IC50 Determination NanoBRET->IC50_Determination

Caption: In Vivo LRRK2 Target Engagement Workflow

Conclusion

Validating LRRK2 target engagement in vivo is a critical step in the preclinical development of Parkinson's disease therapeutics. While LRRK2-IN-1 is a potent LRRK2 inhibitor, its utility for in vivo CNS studies is limited by its poor brain penetrance.[2][4][5] In contrast, inhibitors like MLi-2 and GNE-7915 are well-characterized, with demonstrated brain penetrance and robust in vivo target engagement as measured by the dephosphorylation of pS935 LRRK2 and Rab substrates.[1] However, potential on-target toxicities, such as the lung abnormalities observed with MLi-2 in non-human primates, highlight the importance of careful safety evaluation.[6] Researchers should carefully consider the available data and the specific requirements of their in vivo studies when selecting a LRRK2 inhibitor. For CNS-focused studies, MLi-2 and GNE-7915 currently represent more validated tool compounds. Further in vivo characterization of newer and existing LRRK2 inhibitors is necessary to develop safer and more effective therapeutic strategies for Parkinson's disease.

References

LRRK2 Inhibitors: A Comparative Analysis Featuring Lrrk2-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative efficacy of preclinical Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a focus on Lrrk2-IN-14. This document provides quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly those that lead to a gain of kinase function, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has established LRRK2 as a primary therapeutic target, leading to the development of numerous kinase inhibitors. These small molecules are not only potential disease-modifying therapies but also serve as critical tools for understanding the complex biology of LRRK2. This guide presents a comparative analysis of the preclinical tool compound this compound and other notable LRRK2 inhibitors.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The effectiveness of a kinase inhibitor is determined by its potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for this compound and other preclinical LRRK2 inhibitors, providing a basis for objective comparison.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Reference
Lrrk2-IN-1136
TTT-3002~1-5~2-7
CZC-251464.766.87
GNE-79156.62.2
GSK2578215A10.98.9

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50% in a biochemical assay.

Table 2: Cellular Potency and Properties of LRRK2 Inhibitors

InhibitorCellular IC₅₀ (nM)Cell Line/ContextKey PropertiesReference
This compound 6.3LRRK2(G2019S) expressing cellsOrally active, blood-brain barrier permeable
Lrrk2-IN-1~100-300HEK293, SH-SY5Y (for pS935 inhibition)Potent and selective, poor brain penetration
TTT-3002~10-100SH-SY5Y (for pS935 inhibition)More potent than Lrrk2-IN-1 in cells
GNE-0877 (DNL201)3Not specifiedCNS-penetrant, advanced to clinical trials

Cellular IC₅₀ values represent the concentration of the inhibitor required to achieve a 50% reduction in a cellular marker of LRRK2 activity, such as the phosphorylation of LRRK2 at Serine 935.

Table 3: Kinase Selectivity Profile

InhibitorNumber of Off-Target Kinases InhibitedScreening Panel SizeReference
Lrrk2-IN-112 (>90% inhibition at 10 µM)442
CZC-251465184
GNE-0877 (DNL201)1 (>50% inhibition)178

Kinase selectivity is crucial for minimizing off-target effects and potential toxicity.

LRRK2 Signaling Pathway

A significant breakthrough in understanding LRRK2's function was the identification of a subset of Rab GTPases as direct substrates. LRRK2 phosphorylates these Rab proteins, which are key regulators of vesicle trafficking. Pathogenic LRRK2 mutations enhance this phosphorylation, leading to disruptions in cellular processes such as endolysosomal trafficking.

Confirming LRRK2 Inhibitor Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of kinase inhibitors is a critical step in preclinical validation. This guide provides a comparative framework for confirming the specificity of LRRK2 inhibitors, with a focus on the experimental tool compound Lrrk2-IN-14, using LRRK2 knockout (KO) models as the gold standard.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The discovery that pathogenic mutations often lead to a gain of kinase function has made LRRK2 a key therapeutic target.[1] Consequently, numerous LRRK2 kinase inhibitors have been developed. However, off-target effects of these inhibitors can lead to misinterpretation of experimental results and potential toxicity.[3] This guide outlines the use of LRRK2 KO models to definitively assess the on-target activity of inhibitors like this compound and compares its expected performance with other well-characterized LRRK2 inhibitors.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitor Specificity

A truly specific LRRK2 inhibitor should only exert its effects in cells or animals expressing LRRK2. By comparing the inhibitor's impact on pharmacodynamic markers in wild-type (WT) versus LRRK2 KO systems, we can quantify its on-target engagement. The phosphorylation of Rab10 at Threonine 73 (pT73 Rab10) is a well-established direct substrate of LRRK2 kinase activity, while autophosphorylation of LRRK2 at Serine 935 (pS935 LRRK2) is another commonly used biomarker.[3]

Below is a summary of representative data comparing the effects of a potent LRRK2 inhibitor, MLi-2 (a highly selective tool compound), in WT and LRRK2 KO cells. This provides a benchmark for the expected results when validating this compound.

Inhibitor Cell Type pT73 Rab10 Levels (Normalized to Total Rab10) pS935 LRRK2 Levels (Normalized to Total LRRK2)
Vehicle (DMSO) Wild-Type (WT)1.001.00
Vehicle (DMSO) LRRK2 Knockout (KO)Not DetectableNot Applicable
MLi-2 (100 nM) Wild-Type (WT)↓↓↓ (Significant Decrease)↓↓↓ (Significant Decrease)
MLi-2 (100 nM) LRRK2 Knockout (KO)No Effect (Remains Not Detectable)No Effect (Remains Not Applicable)
This compound (Expected) Wild-Type (WT)↓↓↓ (Significant Decrease)↓↓↓ (Significant Decrease)
This compound (Expected) LRRK2 Knockout (KO)No Effect (Remains Not Detectable)No Effect (Remains Not Applicable)

This table presents expected outcomes for this compound based on the established methodology for validating LRRK2 inhibitors.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[1][4] A key breakthrough in understanding its function was the identification of a subset of Rab GTPases as direct substrates.[1] LRRK2-mediated phosphorylation of Rab proteins, such as Rab10, on a conserved residue in their switch-II domain, modulates their role in vesicle and membrane trafficking, particularly within the endolysosomal system.[1] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to downstream cellular dysfunction.[1]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Activates 14-3-3 14-3-3 LRRK2_active LRRK2 (Active) 14-3-3->LRRK2_active Inhibits LRRK2_inactive->LRRK2_active Autophosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 Phospho-Rab10 Rab10->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Modulates This compound This compound This compound->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for Specificity Validation

The validation of LRRK2 inhibitor specificity using knockout models follows a systematic workflow to ensure that the observed effects are directly attributable to the inhibitor's interaction with LRRK2.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis WT_cells Wild-Type (WT) Cells Treatment Treat with this compound or Vehicle (DMSO) WT_cells->Treatment KO_cells LRRK2 KO Cells KO_cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot pRab10, Rab10, pLRRK2, LRRK2, GAPDH Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis

Caption: Workflow for validating LRRK2 inhibitor specificity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Use wild-type (WT) and LRRK2 knockout (KO) cell lines. These can be generated using CRISPR/Cas9 gene editing in a suitable cell line, such as mouse embryonic fibroblasts (MEFs) or a human cell line like SH-SY5Y.

  • Culture Conditions: Culture cells in appropriate media and conditions.

  • Inhibitor Treatment: Treat both WT and LRRK2 KO cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[3]

Western Blotting for LRRK2 Pathway Activity
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against pT73 Rab10, total Rab10, pS935 LRRK2, total LRRK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[3]

In Vitro LRRK2 Kinase Assay
  • Reaction Setup: In a microcentrifuge tube, combine recombinant LRRK2 protein, a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2), the inhibitor (this compound) at various concentrations, and a substrate (e.g., recombinant Rab10 protein or a peptide substrate like LRRKtide).[3]

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM) to the mixture.[3]

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes).[3]

  • Termination of Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.[3]

  • Analysis: Analyze the reaction products by Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-pT73 Rab10).[3]

By employing these rigorous experimental protocols and utilizing LRRK2 knockout models, researchers can confidently validate the on-target specificity of this compound and other LRRK2 inhibitors, ensuring the reliability of their research findings and advancing the development of targeted therapeutics for Parkinson's disease.

References

A Comparative Guide to the In Vitro Validation of LRRK2 Inhibitors: Featuring Lrrk2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, Lrrk2-IN-1, against other notable alternatives. The information herein is supported by experimental data to assist researchers in making informed decisions for their studies. Lrrk2-IN-1, a potent and selective inhibitor, serves as a valuable tool compound for investigating the biological functions of LRRK2, a key therapeutic target in Parkinson's disease.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are linked to an increased risk of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity. This has driven the development of small molecule inhibitors aimed at modulating this activity.

Quantitative Comparison of LRRK2 Inhibitors

The potency of LRRK2 inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50) values in in vitro kinase assays. The following table summarizes the IC50 values for Lrrk2-IN-1 and a selection of other LRRK2 inhibitors against both wild-type (WT) LRRK2 and the common G2019S mutant. Lower IC50 values are indicative of higher potency.

InhibitorTargetIC50 (nM) [Enzymatic Assay]Reference
Lrrk2-IN-1 LRRK2 (WT) 13
LRRK2 (G2019S) 6
MLi-2LRRK2 (G2019S)0.76
GNE-7915LRRK29
PF-06447475LRRK2 (WT)3
LRRK2 (G2019S)11
HG-10-102-01LRRK2 (WT)20.3
LRRK2 (G2019S)3.2
CZC-25146LRRK2 (WT)4.76
LRRK2 (G2019S)6.87
CZC-54252LRRK2 (WT)1.28
LRRK2 (G2019S)1.85

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro experiments used to determine the IC50 values of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Radiometric)

This method assesses the inhibitory effect of compounds on LRRK2 kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

1. Reagents and Materials:

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate.

  • Enzyme: Purified, active LRRK2 (Wild-Type or G2019S mutant).

  • Substrate: Myelin Basic Protein (MBP) or a peptide substrate like LRRKtide.

  • ATP Stock: 10 mM non-radioactive ATP.

  • Radioactive ATP: [γ-³²P]ATP.

  • Stop Solution: 50 mM Phosphoric Acid.

  • Inhibitor: Lrrk2-IN-1 or other compounds dissolved in DMSO.

2. Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a reaction tube, combine the kinase buffer, diluted LRRK2 enzyme, and the inhibitor dilution (or DMSO for control).

  • Pre-incubate the enzyme and inhibitor mixture for 5-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of the substrate, MgCl₂, non-radioactive ATP, and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C with gentle agitation.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This protocol describes a non-radioactive method using the ADP-Glo™ Kinase Assay to measure LRRK2 inhibition.

1. Reagents and Materials:

  • Recombinant LRRK2 enzyme (WT or G2019S).

  • LRRKtide substrate.

  • ATP.

  • Lrrk2-IN-1 or other test compounds.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

2. Procedure:

  • Prepare serial dilutions of the inhibitor in a suitable buffer with a low percentage of DMSO.

  • Add the inhibitor dilutions or DMSO (control) to the wells of a 384-well plate.

  • Add the LRRK2 enzyme to the wells.

  • Add a mixture of the LRRKtide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental process and the underlying biological context.

Lrrk2-IN-1: A Comparative Guide to Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LRRK2 inhibitor, Lrrk2-IN-1, with other alternative compounds. The information presented herein is supported by experimental data to evaluate its efficacy across different cell lines, offering a valuable resource for researchers investigating Leucine-rich repeat kinase 2 (LRRK2) as a therapeutic target in Parkinson's disease and other related pathologies.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are a prevalent cause of both familial and sporadic Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to neuronal toxicity. Lrrk2-IN-1 was one of the first potent and selective small-molecule inhibitors developed for LRRK2, making it a critical tool for studying the protein's biological functions.

Quantitative Comparison of LRRK2 Inhibitors

The efficacy of Lrrk2-IN-1 and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following tables summarize the biochemical and cellular potency of Lrrk2-IN-1 and other notable LRRK2 inhibitors.

Table 1: Biochemical Potency of LRRK2 Inhibitors Against Wild-Type and G2019S Mutant LRRK2

InhibitorLRRK2 VariantIC50 (nM)
Lrrk2-IN-1 WT13
G2019S6
GSK2578215A WTNot specified
G2019SNot specified
MLi-2 G2019S0.76
DNL201 (GNE-0877) WT0.7 (Ki)
Compound 22 (Merck) G2019S0.6

WT: Wild-Type

Table 2: Cellular Potency of Lrrk2-IN-1 in Various Cell Lines (pS935 LRRK2 Inhibition)

Cell LineLRRK2 StatusIC50 (µM)
U-2 OSWT0.09 +/- 0.05
G2019S0.05 +/- 0.02
SH-SY5YWT0.20 +/- 0.03
G2019S0.06 +/- 0.03
HEK293TWT0.12 +/- 0.04
G2019S0.06 +/- 0.03
MN9DG2019SDose-dependent inhibition
Human PBMCsWT1

pS935 LRRK2 is a key biomarker for LRRK2 kinase activity.

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that includes a kinase domain and a GTPase domain. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPase proteins, which are key regulators of vesicular trafficking within the cell. Pathogenic mutations in LRRK2 can lead to hyperactivation of its kinase function, disrupting these cellular processes. LRRK2 inhibitors, such as Lrrk2-IN-1, act by competing with ATP for the binding site within the kinase domain, thereby blocking the phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pRab Phosphorylated Rab (pRab) LRRK2->pRab Phosphorylation ATP ATP ATP->LRRK2 Rab Rab GTPase (Substrate) Rab->LRRK2 Downstream\nCellular Processes Downstream Cellular Processes pRab->Downstream\nCellular Processes Regulates Lrrk2_IN1 Lrrk2-IN-1 Lrrk2_IN1->LRRK2 Inhibits

A Head-to-Head Comparison: The Preclinical Tool Lrrk2-IN-14 Versus Clinical-Stage LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors offers a spectrum of tools, from foundational preclinical compounds to promising clinical candidates. This guide provides an objective comparison of the widely used research inhibitor, Lrrk2-IN-14, against the clinical-stage inhibitors DNL201 (BIIB094) and DNL151 (BIIB122), with a focus on biochemical potency, cellular activity, and key drug-like properties. Supporting experimental data and detailed protocols are provided to aid in the critical evaluation and selection of appropriate inhibitors for research applications.

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD). This has propelled the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. This compound and its analogs are potent, ATP-competitive inhibitors that have been instrumental in elucidating LRRK2 biology in preclinical settings. In parallel, inhibitors like DNL201 and DNL151, developed by Denali Therapeutics and Biogen, have advanced into human clinical trials, providing valuable insights into the translation of LRRK2 inhibition from bench to bedside.

Biochemical Potency and Selectivity

The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays. While specific head-to-head data for this compound is less prevalent in recent literature, data for close analogs like MLi-2 and Lrrk2-IN-6 offer a strong basis for comparison. Clinical candidates have undergone extensive characterization.

InhibitorTargetAssay TypeIC50 (nM)Selectivity NotesReference
MLi-2 LRRK2 (Wild-Type)In Vitro Kinase Assay0.76Highly selective; >295-fold selectivity over 300 kinases.
Lrrk2-IN-6 LRRK2 (Wild-Type)Kinase Assay49,000Potent against G2019S mutant (4,600 nM).
DNL201 LRRK2In Vitro Kinase AssayData not publicly disclosed in nM, but described as a potent, selective, first-in-class, CNS-penetrant inhibitor.Selective, ATP-competitive.
DNL151 (BIIB122) LRRK2In Vitro Kinase AssayData not publicly disclosed in nM, but described as a potent and selective inhibitor.Selected over DNL201 for preferred pharmacokinetic properties.
GNE-7915 LRRK2Kinase Assay PanelData not publicly disclosed in nM, but described as potent and selective.In a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM.

Cellular Activity and Target Engagement

Effective LRRK2 inhibition within a cellular context is critical. This is often assessed by measuring the dephosphorylation of LRRK2 at Serine 935 (pS935) or its substrate, Rab10, at Threonine 73 (pT73). The Cellular Thermal Shift Assay (CETSA) also provides a direct measure of target engagement in intact cells.

InhibitorCell LineAssay TypeCellular IC50 (nM)Biomarker ModulationReference
MLi-2 SH-SY5Y (G2019S)pS935 Dephosphorylation4.8Potent dephosphorylation of LRRK2.
DNL201 Patient-derived cellsLRRK2 ActivityDose-dependent suppressionRestored lysosomal function in cellular models.
DNL151 (BIIB122) Human subjects (Phase 1)pS935 LRRK2 & pT73 Rab10 in blood>50% inhibition achievedDose-dependent reduction in blood and CSF biomarkers.

Pharmacokinetic and Clinical Properties

A key differentiator between preclinical tools and clinical candidates lies in their pharmacokinetic (PK) properties and clinical development status. This compound and its analogs are primarily for in vitro and in vivo animal research, while DNL201 and DNL151 were designed for human use, with an emphasis on brain penetration and safety.

FeatureThis compound / AnalogsDNL201 (BIIB094)DNL151 (BIIB122)
Development Stage Preclinical Research ToolPhase 1b completed; Backup candidate.Phase 3 (LIGHTHOUSE study) & Phase 2b (LUMA study) ongoing.
Brain Penetrance Variable; some analogs are brain-penetrant (e.g., MLi-2, GNE-7915).CNS-penetrant.CNS-penetrant.
Human PK/Safety Not applicable.Well-tolerated in Phase 1 studies in healthy volunteers and PD patients.Well-tolerated in Phase 1 studies. Selected over DNL201 for better PK profile.
Key Clinical Finding Not applicable.Demonstrated target engagement and modulation of lysosomal biomarkers (urinary BMP) in humans.Achieved target engagement in blood and CSF; advanced to larger clinical trials.

Visualizing the Context: Pathways and Protocols

To better understand the mechanism of action and the methods used for inhibitor evaluation, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Lrrk2-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lrrk2-IN-14 is not publicly available. The following guidance is based on best practices for handling potent, biologically active compounds and information available for similar LRRK2 kinase inhibitors. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

This compound is an orally active and potent inhibitor of the leucine-rich repeat kinase 2 (LRRK2). As with any potent chemical compound, meticulous handling is necessary to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Chemical and Safety Data

While specific toxicological data for this compound is not available, the following table summarizes its known properties and general safety recommendations for similar compounds.

ParameterValueSource/Recommendation
Chemical Identity
CAS Number2942328-06-3
Molecular FormulaC₁₇H₁₈F₃N₅O₂
Molecular Weight381.35 g/mol
Safety Data
GHS Hazard ClassificationNot available; treat as hazardous.Based on the biological activity of LRRK2 inhibitors, caution is advised.
Exposure Limits (PEL, TLV)Not established.Minimize exposure through engineering controls and PPE.
Acute Toxicity (LD50/LC50)Not available.Assume high potency and toxicity.
Handling & Storage
Storage (Powder)Store at -20°C for up to 3 years.General recommendation for similar compounds to ensure stability.
Storage (in Solvent)Store at -80°C for up to 1 year.General recommendation for similar compounds to ensure stability.
IncompatibilitiesStrong acids/alkalis, strong oxidizing/reducing agents.To avoid hazardous chemical reactions.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against chemical

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